Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-
Description
Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]- is a benzamide derivative featuring a 2-nitrofluorenylidene methyl substituent on the amide nitrogen. The nitro group at the 2-position of the fluorene moiety and the methylidene linkage (a conjugated double bond) confer unique electronic and steric properties to the molecule. While direct synthesis or characterization data for this compound are absent in the provided evidence, insights can be drawn from structurally related benzamide-fluorene hybrids (e.g., N-(2-fluorenyl)benzamide ).
Properties
Molecular Formula |
C21H14N2O3 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-[(E)-(2-nitrofluoren-9-ylidene)methyl]benzamide |
InChI |
InChI=1S/C21H14N2O3/c24-21(14-6-2-1-3-7-14)22-13-20-17-9-5-4-8-16(17)18-11-10-15(23(25)26)12-19(18)20/h1-13H,(H,22,24)/b20-13+ |
InChI Key |
FCVRRUOYNKPMHB-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide typically involves the reaction of 2-nitrofluorene with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of different oxidized products.
Scientific Research Applications
N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group and fluorenylidene moiety play crucial roles in its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The methylidene group (C=CH-) in the target compound contrasts with the saturated alkyl chains in fatty acid-derived benzamides (e.g., ).
Spectroscopic Properties
- NMR Spectroscopy :
- For N-(2-fluorenyl)benzamide , aromatic protons in the fluorene and benzamide moieties resonate at δ 7.2–8.3 ppm. The nitro group in the target compound would deshield adjacent protons, shifting signals upfield (δ 8.0–8.5 ppm).
- The methylidene group’s protons (C=CH-) would appear as a singlet near δ 6.5–7.0 ppm, similar to conjugated alkenes in .
- Mass Spectrometry: A molecular ion peak at m/z 329.3 (M+H)+ is expected, with fragmentation patterns dominated by nitro group loss (NO2, m/z 46) and fluorene cleavage.
Biological Activity
Benzamide derivatives, particularly those with nitro substitutions, have garnered attention in recent years for their diverse biological activities. This article focuses on the compound Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]- (CAS: 27398-55-6), exploring its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-, has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H14N2O3 |
| Molar Mass | 342.35 g/mol |
| CAS Number | 27398-55-6 |
| Synonyms | N-[(2-Nitro-9H-fluoren-9-ylidene)methyl]benzamide |
This compound is characterized by a nitro group attached to a fluorenylidene moiety, which is known to influence its biological activity.
Synthesis
The synthesis of Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]- typically involves several steps:
- Preparation of 2-Nitrofluorene : Achieved through nitration of fluorene using nitric acid and sulfuric acid.
- Formation of Fluorenylidene Intermediate : Reaction with an appropriate aldehyde.
- Coupling with Benzylamine : Under basic conditions to yield the benzylamino derivative.
- Final Product Formation : Reaction with benzoyl chloride in the presence of a base.
This multi-step process highlights the compound's complexity and potential for modification to enhance biological activity.
Antimicrobial and Anticancer Properties
Research indicates that Benzamide derivatives exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that nitro-substituted benzamides can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular processes.
A study conducted on a series of nitro-substituted benzamide derivatives demonstrated their potential anti-inflammatory activities in vitro. Compounds were screened for their ability to inhibit nitric oxide (NO) production in RAW264.7 macrophages, with some exhibiting IC50 values as low as 3.7 μM without cytotoxic effects at concentrations up to 50 μM .
The mechanism by which Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]- exerts its biological effects involves:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Interaction with Enzymes : The benzylamino group may modulate the activity of specific enzymes or receptors, influencing signaling pathways related to inflammation and cancer progression .
Case Studies
- Anti-inflammatory Activity : A specific study focused on a series of nitro-substituted benzamides showed that compounds similar to Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]- effectively inhibited iNOS enzyme activity and reduced pro-inflammatory cytokines like IL-1β and TNF-α in macrophages .
- Anticancer Evaluation : Another investigation evaluated the cytotoxic effects of various benzamide derivatives against different cancer cell lines, revealing that certain structural modifications significantly enhanced their anticancer efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
